Cas no 1404119-50-1 (Benzo[b]thiophene, 6-bromo-5-fluoro-)
![Benzo[b]thiophene, 6-bromo-5-fluoro- structure](https://ja.kuujia.com/scimg/cas/1404119-50-1x500.png)
Benzo[b]thiophene, 6-bromo-5-fluoro- 化学的及び物理的性質
名前と識別子
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- Benzo[b]thiophene, 6-bromo-5-fluoro-
- 6-Bromo-5-fluoro-benzo[b]thiophene
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- MDL: MFCD23705321
- インチ: 1S/C8H4BrFS/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4H
- InChIKey: OBLXHKVOGHXFIW-UHFFFAOYSA-N
- ほほえんだ: C12=CC(Br)=C(F)C=C1C=CS2
Benzo[b]thiophene, 6-bromo-5-fluoro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1292914-500mg |
6-Bromo-5-fluoro-benzo[b]thiophene |
1404119-50-1 | 95% | 500mg |
$1095 | 2025-02-19 | |
eNovation Chemicals LLC | Y1292914-500mg |
6-Bromo-5-fluoro-benzo[b]thiophene |
1404119-50-1 | 95% | 500mg |
$1095 | 2025-02-19 | |
eNovation Chemicals LLC | Y1292914-1g |
6-Bromo-5-fluoro-benzo[b]thiophene |
1404119-50-1 | 95% | 1g |
$1765 | 2024-07-28 | |
eNovation Chemicals LLC | Y1292914-5g |
6-Bromo-5-fluoro-benzo[b]thiophene |
1404119-50-1 | 95% | 5g |
$6585 | 2024-07-28 | |
eNovation Chemicals LLC | Y1292914-1g |
6-Bromo-5-fluoro-benzo[b]thiophene |
1404119-50-1 | 95% | 1g |
$1765 | 2025-02-19 | |
eNovation Chemicals LLC | Y1292914-5g |
6-Bromo-5-fluoro-benzo[b]thiophene |
1404119-50-1 | 95% | 5g |
$6585 | 2025-02-19 | |
eNovation Chemicals LLC | Y1292914-500mg |
6-Bromo-5-fluoro-benzo[b]thiophene |
1404119-50-1 | 95% | 500mg |
$1095 | 2024-07-28 | |
eNovation Chemicals LLC | Y1292914-5g |
6-Bromo-5-fluoro-benzo[b]thiophene |
1404119-50-1 | 95% | 5g |
$6585 | 2025-02-19 | |
eNovation Chemicals LLC | Y1292914-1g |
6-Bromo-5-fluoro-benzo[b]thiophene |
1404119-50-1 | 95% | 1g |
$1765 | 2025-02-19 |
Benzo[b]thiophene, 6-bromo-5-fluoro- 関連文献
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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3. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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4. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
Benzo[b]thiophene, 6-bromo-5-fluoro-に関する追加情報
Benzo[b]thiophene, 6-bromo-5-fluoro- (CAS No. 1404119-50-1): A Key Intermediate in Modern Pharmaceutical Research
Benzo[b]thiophene, 6-bromo-5-fluoro- (CAS No. 1404119-50-1) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural framework and potential applications in drug discovery. This compound belongs to the benzothiophene class, characterized by a fused benzene and thiophene ring system, which makes it an attractive scaffold for designing novel therapeutic agents. The presence of both bromine and fluoro substituents further enhances its utility as a key intermediate in synthetic chemistry, enabling diverse functionalization strategies.
The< strong>CAS No. 1404119-50-1 uniquely identifies this compound in scientific literature and databases, facilitating its accurate classification and retrieval for research purposes. The benzothiophene core is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting various biological pathways. Its aromaticity and electronic distribution make it an excellent candidate for modulating interactions with biological receptors, particularly in the development of central nervous system (CNS) drugs, anticancer agents, and antimicrobial compounds.
In recent years, the pharmaceutical industry has seen a surge in the use of halogenated heterocycles like Benzo[b]thiophene, 6-bromo-5-fluoro-. The bromine atom at the 6-position provides a handle for further chemical modifications through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. Similarly, the fluorine substituent at the 5-position can influence the metabolic stability and pharmacokinetic properties of derived compounds. These features make this compound a valuable building block for synthesizing novel small molecules with enhanced binding affinity and selectivity.
One of the most compelling aspects of Benzo[b]thiophene, 6-bromo-5-fluoro- is its role in the development of targeted therapies. Researchers have leveraged its scaffold to create molecules that interact with specific protein targets involved in diseases such as cancer and neurodegeneration. For instance, studies have demonstrated that derivatives of this compound can modulate kinase activity, which is crucial for inhibiting tumor growth and proliferation. The< strong>bromine and< strong>fluoro groups facilitate the introduction of additional functional moieties that can fine-tune the pharmacological profile of these derivatives.
The incorporation of fluorine into drug candidates has been well-documented for its ability to improve lipophilicity and reduce metabolic degradation. In contrast, bromine atoms are often employed to enhance binding interactions by participating in halogen bonding or π-stacking interactions with biological targets. The combination of these substituents in< strong>Benzo[b]thiophene, 6-bromo-5-fluoro- creates a multifaceted platform for medicinal chemists to explore diverse chemical space.
The synthesis of< strong>Benzo[b]thiophene, 6-bromo-5-fluoro- typically involves multi-step organic transformations starting from readily available precursors. Common synthetic routes include bromination and fluorination of benzothiophene derivatives, followed by regioselective functionalization to introduce the desired substituents at specific positions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications.
In academic research, this compound has been utilized as a precursor for exploring new chemical reactions and developing novel catalytic systems. For example, recent studies have focused on optimizing conditions for selective halogenation reactions on benzothiophene scaffolds, aiming to improve yields and minimize byproduct formation. Such research contributes to the broader understanding of heterocyclic chemistry and paves the way for innovative synthetic strategies.
The pharmaceutical industry continues to invest heavily in discovering new therapeutic agents derived from heterocyclic compounds like< strong>Benzo[b]thiophene, 6-bromo-5-fluoro-. Its structural versatility and functional group compatibility make it an indispensable tool for medicinal chemists seeking to develop next-generation drugs. As computational methods advance, virtual screening techniques are being employed to identify promising derivatives of this compound that exhibit high affinity for biological targets.
The growing interest in< strong>CAS No. 1404119-50-1 underscores its importance as a research chemical intermediate. Its availability from specialized suppliers ensures that researchers worldwide can access high-purity samples for their investigations. This accessibility is crucial for accelerating drug discovery efforts and translating laboratory findings into clinical applications.
In conclusion,< strong>Benzo[b]thiophene, 6-bromo-5-fluoro- represents a significant advancement in pharmaceutical chemistry due to its unique structural features and broad applicability. The combination of< strong>bromine and< strong>fluoro substituents provides unparalleled flexibility for designing novel therapeutic agents with improved pharmacological properties. As research progresses, this compound will continue to play a pivotal role in the development of innovative treatments across various therapeutic areas.
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